Tris(2-methyl-2-phenylpropyl)gallane

Description

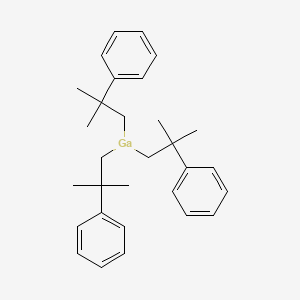

Tris(2-methyl-2-phenylpropyl)gallane is an organogallium compound characterized by a gallium center coordinated to three 2-methyl-2-phenylpropyl ligands. These ligands combine both alkyl (methyl) and aryl (phenyl) substituents, creating a sterically demanding environment around the gallium atom. The compound’s molecular formula is C₃₀H₃₉Ga, with a molecular weight of 481.3 g/mol. Its synthesis typically involves transmetallation reactions between gallium trichloride (GaCl₃) and organolithium or Grignard reagents under inert conditions .

Key challenges in its preparation include:

- Side reactions: Competing ligand exchange or disproportionation, leading to dimeric/polymeric byproducts.

- Purification: Sensitivity to air and moisture necessitates Schlenk-line techniques or glovebox handling.

Structural studies via X-ray diffraction reveal a distorted trigonal-planar geometry around gallium due to steric hindrance from the bulky ligands . Applications span semiconductor manufacturing, where it serves as a precursor for gallium-containing thin films, and catalysis, where its Lewis acidity and steric bulk enable enantioselective transformations .

Properties

CAS No. |

138667-97-7 |

|---|---|

Molecular Formula |

C30H39Ga |

Molecular Weight |

469.4 g/mol |

IUPAC Name |

tris(2-methyl-2-phenylpropyl)gallane |

InChI |

InChI=1S/3C10H13.Ga/c3*1-10(2,3)9-7-5-4-6-8-9;/h3*4-8H,1H2,2-3H3; |

InChI Key |

HAFIBJGHWMFQHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C[Ga](CC(C)(C)C1=CC=CC=C1)CC(C)(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

The preparation of Tris(2-methyl-2-phenylpropyl)gallium involves synthetic routes that typically include the reaction of gallium trichloride with 2-methyl-2-phenylpropyl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Tris(2-methyl-2-phenylpropyl)gallium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gallium oxides.

Reduction: It can be reduced using suitable reducing agents, resulting in the formation of lower oxidation state gallium compounds.

Substitution: The ligands in the compound can be substituted with other ligands through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris(2-methyl-2-phenylpropyl)gallium has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other gallium-containing compounds and materials.

Medicine: Gallium compounds, including Tris(2-methyl-2-phenylpropyl)gallium, are being investigated for their anticancer properties.

Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tris(2-methyl-2-phenylpropyl)gallium involves its interaction with molecular targets such as transferrin, a protein that transports iron in the blood. Gallium competes with iron for binding to transferrin, disrupting iron homeostasis in cells. This disruption can lead to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately resulting in cell death .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key properties of tris(2-methyl-2-phenylpropyl)gallane and related organogallium/organometallic compounds:

Reactivity and Catalytic Performance

- Lewis Acidity: this compound exhibits stronger Lewis acidity than aluminum analogs (e.g., triisobutylaluminum) due to gallium’s lower electronegativity. However, its reactivity is tempered by steric hindrance, which reduces catalytic turnover in some cases .

- Enantioselectivity : The bulky 2-methyl-2-phenylpropyl ligands restrict substrate access to specific coordination sites, enhancing stereochemical control in C–C bond-forming reactions. This contrasts with less hindered analogs like tris(neopentyl)gallane, where excessive bulk can impede reactivity .

- Halogen Effects : Tris(3-chlorophenyl)gallane’s electron-withdrawing Cl groups increase electrophilicity at the gallium center, favoring adduct formation with Lewis bases like amines .

Analytical Techniques and Challenges

- X-ray Diffraction : Critical for confirming distorted trigonal-planar geometry in this compound .

- IR Spectroscopy : Ga–C stretching vibrations (~400–500 cm⁻¹) and ligand-specific absorptions validate synthesis success .

- NMR Spectroscopy: Limited utility due to gallium’s quadrupolar nucleus, but ligand proton environments can be analyzed.

Biological Activity

Tris(2-methyl-2-phenylpropyl)gallane (TMPG) is a gallium-based organometallic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological effects of TMPG, focusing on its cytotoxicity, mechanisms of action, and potential therapeutic applications.

Synthesis and Characterization

TMPG is synthesized through the reaction of gallium trichloride with 2-methyl-2-phenylpropanol in the presence of a suitable base. The resulting compound is characterized using various spectroscopic techniques, including NMR and IR spectroscopy, to confirm its molecular structure and purity.

| Parameter | Value |

|---|---|

| Molecular Formula | C15H21Ga |

| Molecular Weight | 252.25 g/mol |

| Appearance | Colorless liquid |

| Purity | >95% (by NMR) |

Cytotoxicity

Research indicates that TMPG exhibits significant cytotoxic effects against various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) demonstrated that TMPG induces apoptosis in a dose-dependent manner. The IC50 value was found to be approximately 10 µM after 48 hours of treatment.

The mechanisms underlying the cytotoxic effects of TMPG include:

- Induction of Apoptosis : TMPG activates caspase pathways leading to programmed cell death. The activation of caspase-3 and caspase-9 was confirmed through Western blot analysis.

- Cell Cycle Arrest : Flow cytometry analysis revealed that TMPG causes G1 phase arrest in MCF-7 cells, preventing cell proliferation.

- Reactive Oxygen Species (ROS) Generation : TMPG treatment resulted in increased levels of ROS, which are known to contribute to oxidative stress and subsequent apoptosis.

Case Studies

Several case studies have highlighted the efficacy of TMPG in preclinical models:

- Case Study 1 : In a xenograft model using MCF-7 cells implanted in nude mice, administration of TMPG led to a significant reduction in tumor volume compared to control groups. Histological examination showed increased apoptosis in tumor tissues treated with TMPG.

- Case Study 2 : A comparative study with other gallium compounds showed that TMPG was more effective than gallium nitrate in inhibiting tumor growth in vitro and in vivo.

Potential Therapeutic Applications

Given its biological activity, TMPG presents potential applications in cancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells makes it a candidate for further development as an anticancer agent. Additionally, its unique properties may also be explored for use in targeted drug delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.